A 419259

描述

A 419259 is a pyrrolo-pyrimidine inhibitor designed to enhance selectivity towards the Src family kinases, including Src, Lck, and Lyn. It is known for its potent inhibitory effects on these kinases, with IC50 values of 9 nM, less than 3 nM, and less than 3 nM, respectively . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.

准备方法

The synthesis of A 419259 involves the formation of a pyrrolo-pyrimidine core structure. The synthetic route typically includes the following steps:

Formation of the Pyrrolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo-pyrimidine ring system.

Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency towards Src family kinases.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels

化学反应分析

A 419259 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyrrolo-pyrimidine core

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Key Findings:

- Inhibition Profile : A-419259 exhibits a potent inhibitory effect on Src-family kinases, with an IC50 value ranging from 0.1 to 0.3 μM in chronic myeloid leukemia (CML) cell lines such as K562 .

- Selectivity : The compound selectively inhibits Src-family kinases without affecting Bcr-Abl phosphorylation, highlighting its potential as a targeted therapy for CML and acute myeloid leukemia (AML) .

Chronic Myeloid Leukemia (CML)

A-419259 has demonstrated significant anti-proliferative effects in CML cells. Studies indicate that it can induce apoptosis and growth arrest comparable to imatinib, a standard treatment for CML.

Acute Myeloid Leukemia (AML)

In AML models, A-419259 has been shown to inhibit growth in cells expressing Flt3 mutations. The compound's efficacy varies based on specific mutations within the Flt3 kinase domain.

| Mutation Type | Response to A-419259 |

|---|---|

| Flt3-ITD | Sensitive |

| D835Y & F691L | Resistant but restored sensitivity when co-expressed with Hck or Fgr |

Structural Insights

Recent studies have elucidated the crystal structure of Hck in complex with A-419259 at a resolution of 1.8 Å. This structural information is crucial for understanding how the compound interacts with its target.

Key Structural Features:

- Binding Site : A-419259 occupies the ATP-binding site of Hck, inducing a closed conformation that inhibits kinase activity .

- Conformational Changes : The binding stabilizes the DFG-in/αC-helix-out conformation, which is critical for kinase activation and function .

Inhibition of Stem Cell Differentiation

A-419259 has also been investigated for its effects on embryonic stem cells. At concentrations around 300 nM, it inhibits differentiation while maintaining pluripotency, suggesting potential applications in regenerative medicine and developmental biology .

Case Study 1: Efficacy in CML Treatment

In a study involving primary CD34+ CML cells, A-419259 was shown to induce apoptosis effectively, correlating with decreased activation of downstream signaling pathways such as Erk and Stat5 . This highlights its potential as a therapeutic agent in resistant forms of CML.

Case Study 2: Resistance Mechanisms in AML

Research on AML cell lines revealed that mutations in Flt3 can confer resistance to A-419259. However, co-expression with other kinases like Hck can restore sensitivity, providing insights into combinatorial treatment strategies .

作用机制

A 419259 exerts its effects by inhibiting the activity of Src family kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. The molecular targets of this compound include Src, Lck, and Lyn kinases, and it has been shown to induce apoptosis in various cancer cell lines .

相似化合物的比较

A 419259 is unique in its high selectivity and potency towards Src family kinases. Similar compounds include:

Dasatinib: An ATP-competitive tyrosine kinase inhibitor that targets Src and Bcr-Abl kinases.

Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase (BTK) that also affects Src family kinases.

Ponatinib: A multitargeted kinase inhibitor with activity against Src, Abl, and other kinases .

Compared to these compounds, this compound exhibits a higher selectivity towards Src family kinases, making it a valuable tool for studying these specific targets.

生物活性

A-419259 is a potent inhibitor primarily targeting Src-family kinases (SFKs), with significant implications in the treatment of certain hematological malignancies, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This compound has garnered attention due to its selective inhibition profile and its ability to induce apoptosis in cancer cells.

A-419259 selectively inhibits SFKs, which are critical mediators in various signaling pathways associated with cell proliferation and survival. The compound exhibits a higher potency against SFKs compared to Bcr-Abl, the fusion protein commonly implicated in CML. Specifically, A-419259 has been shown to induce cell-cycle arrest and apoptosis in CML cells through mechanisms that do not directly involve Bcr-Abl inhibition .

Key Findings:

- Inhibition Concentration : A-419259 has an IC50 value ranging from 0.1 to 0.3 μM against SFKs in CML cell lines .

- Induction of Apoptosis : The compound induces apoptosis in primary CD34+ CML cells, demonstrating efficacy comparable to imatinib, a standard treatment for CML .

- Resistance Mechanisms : Mutations such as Hck-T338M can confer resistance to A-419259, indicating that Hck is a primary target for this compound .

In Vitro Studies

In vitro studies have demonstrated that A-419259 effectively inhibits the growth of various leukemia cell lines. For example, K562 cells expressing wild-type Hck showed significant sensitivity to A-419259, while those expressing the Hck-T338M mutant exhibited reduced sensitivity.

Table 1: Effects of A-419259 on Cell Proliferation

| Cell Line | IC50 (μM) | Effect on Growth (%) at 0.1 μM |

|---|---|---|

| K562 (wild-type) | 0.1 | 75-80% growth arrest |

| K562-Hck-T338M | >1 | 50% growth reduction |

KINOMEscan Profile

A KINOMEscan analysis revealed that A-419259 interacts with multiple kinases beyond SFKs, albeit with varying degrees of potency. The compound showed a selective interaction profile with an S-score indicative of its specificity.

Table 2: KINOMEscan Results for A-419259

| Kinase Type | Binding Score (%) | Interaction Status |

|---|---|---|

| Src-family kinases | 0.04 | Interacting |

| Class III receptor tyrosine kinases | Varies | Non-interacting |

Case Studies and Clinical Implications

Research has indicated that high levels of SFK expression correlate with poor prognosis in AML patients. In a study involving AML cell lines, those treated with A-419259 showed significant reductions in viability compared to untreated controls, highlighting the potential of this compound as a therapeutic agent.

Example Case Study:

In a cohort study involving AML patients, the application of A-419259 led to notable improvements in survival rates among those exhibiting high SFK activity. The compound's ability to overcome resistance mechanisms associated with traditional therapies suggests its potential as a frontline treatment option.

属性

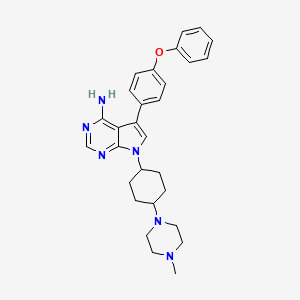

IUPAC Name |

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364042-47-7 | |

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of HCK, a member of the Src family kinases (SFKs). Crystallographic studies revealed that this compound binds to the ATP-binding site of HCK, inducing an outward rotation of the kinase domain's αC-helix. This conformation prevents phosphotransfer, thereby inhibiting HCK kinase activity.

A: While the provided research excerpts do not offer detailed spectroscopic data, the crystal structure of 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexed with HCK kinase has been resolved. This structural information offers valuable insights into the binding mode and interactions within the kinase active site.

A: Indeed, a study employed 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine within a crystal soaking experiment. This technique involves introducing a different compound to a pre-formed protein-ligand crystal, aiming to displace the initial ligand if the new compound exhibits higher affinity for the binding site. This approach can provide insights into binding affinities and potential for competition among different inhibitors.

A: While 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates inhibitory activity against HCK, its selectivity profile requires further investigation. It is crucial to assess its activity against a wider panel of kinases to determine its specificity and potential off-target effects.

A: HCK plays a role in various cellular processes, including proliferation, survival, and differentiation. Inhibiting HCK with compounds like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can disrupt these processes, potentially impacting cell fate and survival.

A: Investigating potential resistance mechanisms, such as the emergence of the HCK-T338M mutation, is crucial for anticipating and overcoming drug resistance in clinical settings. Understanding these mechanisms can guide the development of next-generation inhibitors with improved efficacy and a reduced likelihood of resistance development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。